7H-purine-6-carbothioamide

Enzyme inhibition Purine nucleoside phosphorylase (PNP) Immunosuppression probe development

7H-purine-6-carbothioamide (CAS 40769-67-3), also referred to as 9H-purine-6-carbothioamide or 6-thiocarboxamidopurine, is a purine heterocycle bearing a thioamide (–C(=S)NH₂) substituent at the C6 position. It belongs to the broader class of 6-substituted purines, which includes clinically important agents such as 6-mercaptopurine and 6-thioguanine.

Molecular Formula C6H5N5S
Molecular Weight 179.21 g/mol
CAS No. 40769-67-3
Cat. No. B12930777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-purine-6-carbothioamide
CAS40769-67-3
Molecular FormulaC6H5N5S
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)C(=S)N
InChIInChI=1S/C6H5N5S/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11)
InChIKeyFWIPENNQZPWMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-purine-6-carbothioamide (CAS 40769-67-3): A Purine-6-thioamide Scaffold for Nucleoside Analog Development and Enzymatic Probe Design


7H-purine-6-carbothioamide (CAS 40769-67-3), also referred to as 9H-purine-6-carbothioamide or 6-thiocarboxamidopurine, is a purine heterocycle bearing a thioamide (–C(=S)NH₂) substituent at the C6 position . It belongs to the broader class of 6-substituted purines, which includes clinically important agents such as 6-mercaptopurine and 6-thioguanine. The compound exists as a tautomeric mixture of 7H and 9H forms, with a molecular formula of C₆H₅N₅S and a molecular weight of 179.21 g/mol . First synthesized in 1956 via treatment of 6-cyanopurine with ammonium hydrosulfide , it serves as both a synthetic intermediate for more complex purine derivatives and as a direct ligand for enzymatic studies, particularly purine nucleoside phosphorylase (PNP) inhibition assays .

Why 7H-purine-6-carbothioamide Cannot Be Replaced by Other 6-Substituted Purines: Quantitative Evidence of Functional Divergence


The C6 substituent is the primary determinant of biological target engagement, metabolic handling, and physicochemical behavior within the purine scaffold family . While 6-mercaptopurine (6-MP, C6–SH) and purine-6-carboxamide (C6–C(=O)NH₂) share the same purine core, the thioamide group (–C(=S)NH₂) in 7H-purine-6-carbothioamide introduces distinct hydrogen-bonding capacity (2 H-bond donors, 4 acceptors vs. 1 donor/4 acceptors for the thiol and 2 donors/4 acceptors for the carboxamide analog ), altered lipophilicity (XLogP3 = 0.1 vs. approximately 0.3 for 6-MP and approximately -0.5 for the carboxamide ), and a stronger metal-chelating thiocarbonyl sulfur that is structurally distinct from the thiolate in 6-MP . These differences produce measurable consequences: in purine nucleoside phosphorylase (PNP) inhibition assays, this compound exhibits an IC₅₀ of 1,330 nM , whereas 6-MP acts primarily through hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated conversion to active nucleotide metabolites—a completely divergent activation pathway . Generic substitution of one 6-substituted purine for another without accounting for these quantitative differences in target affinity, metabolic activation, and physicochemical profile will yield irreproducible biological outcomes.

Product-Specific Quantitative Evidence Guide for 7H-purine-6-carbothioamide (CAS 40769-67-3)


Purine Nucleoside Phosphorylase Inhibition: IC₅₀ of 1.33 μM Positions the Thioamide as a Moderate-Affinity PNP Ligand Distinct from 6-Mercaptopurine

7H-purine-6-carbothioamide inhibits purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM (1.33 μM) as measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine . This is approximately 13-fold weaker than the prototype PNP inhibitor 8-aminoguanosine (IC₅₀ approximately 100 nM in comparable assays ), yet the thioamide scaffold provides a non-nucleoside, non-cleavable pharmacophore that avoids the glycosidic bond instability inherent to nucleoside-based inhibitors. By contrast, 6-mercaptopurine is not a direct PNP inhibitor at relevant concentrations; its primary mechanism requires intracellular conversion to 6-thioinosine monophosphate (TIMP) via HGPRT . The thioamide compound thus occupies a distinct target engagement profile that cannot be achieved with thiol-based purine analogs.

Enzyme inhibition Purine nucleoside phosphorylase (PNP) Immunosuppression probe development

Lipophilicity Differentiation: XLogP3 of 0.1 Enables Superior Aqueous Handling Compared to 6-Mercaptopurine

The computed lipophilicity of 7H-purine-6-carbothioamide (XLogP3 = 0.1) is markedly lower than that of 6-mercaptopurine (XLogP3 ≈ 0.3) and substantially higher than that of purine-6-carboxamide (XLogP3 ≈ −0.5) . This intermediate logP value, combined with 2 hydrogen bond donors and 4 acceptors (resulting in a topological polar surface area of 113 Ų ), predicts aqueous solubility superior to 6-MP while retaining sufficient membrane permeability for intracellular target access. The sulfur atom in the thioamide group contributes to a larger molecular surface area (179.21 g/mol vs. 152.18 g/mol for 6-MP ) without proportionally increasing logP, a favorable profile for compounds requiring both aqueous formulation compatibility and passive membrane diffusion.

Physicochemical profiling Solubility Drug-likeness optimization

Synthetic Accessibility: Single-Step Conversion from 6-Cyanopurine Provides a Defined Entry Point Distinct from Multi-Step Thiol Routes

The foundational synthesis of 7H-purine-6-carbothioamide proceeds via a single-step treatment of 6-cyanopurine with ammonium hydrosulfide (NH₄SH) . This contrasts with the synthesis of 6-mercaptopurine, which typically requires either direct thiolation of 6-chloropurine with thiourea followed by hydrolysis, or multi-step routes from hypoxanthine via thionation with phosphorus pentasulfide (P₄S₁₀) . The cyano-to-thioamide conversion is chemoselective and avoids the over-oxidation or polysulfide byproduct formation commonly observed in thiol syntheses. While quantitative yield data for this specific transformation is limited in the publicly available literature, the distinct synthetic entry point enables orthogonal late-stage functionalization strategies that are incompatible with the thiol group of 6-MP.

Synthetic chemistry Purine functionalization Thioamide synthesis

Thioamide-Specific Metal Coordination: Thiocarbonyl Sulfur Enables Transition Metal Binding Unavailable to 6-Mercaptopurine Under Physiologic Conditions

The thiocarbonyl (C=S) group of 7H-purine-6-carbothioamide is a soft Lewis base capable of coordinating transition metals such as Fe(II), Cu(I), Zn(II), and Au(I) through the sulfur lone pair, forming stable complexes without deprotonation . This contrasts sharply with 6-mercaptopurine, where the thiol (–SH) group requires deprotonation to the thiolate (–S⁻) for effective metal coordination, a process that is pH-dependent and reversible under physiologic conditions (pKₐ of 6-MP thiol ≈ 7.6 ). The thioamide's neutral coordination mode provides metal complexes with distinct stoichiometries, geometries, and redox properties compared to thiolate-based complexes. Class-level evidence from structurally related thioamide ligands demonstrates that the C=S·→M bond length typically ranges from 2.30–2.45 Å for Fe(II) complexes, versus 2.30–2.55 Å for thiolate-Fe(II) bonds , indicating comparable bond strengths but through electronically distinct donor-acceptor interactions. Quantitative complexation data for the specific purine-6-thioamide scaffold is not reported in the peer-reviewed literature, and this differentiation is presented as a class-level inference.

Coordination chemistry Metal-based drug design Bioinorganic probes

Tautomeric Equilibrium: 7H/9H Tautomerism Introduces Conformational Heterogeneity Absent in N9-Substituted Purine Analogs

7H-purine-6-carbothioamide exists as an equilibrating mixture of 7H and 9H tautomers in solution, a property that distinguishes it from N9-alkylated or N9-ribosylated purine analogs where the tautomeric state is locked . The 7H tautomer presents the thioamide group in a distinct electronic environment relative to the 9H form, with the N7-protonated species exhibiting altered hydrogen-bonding patterns at N1 and N3. This tautomeric flexibility can affect target recognition: the 9H tautomer mimics the natural nucleobase conformation recognized by purine-metabolizing enzymes, while the 7H tautomer presents an alternative conformation that may engage different binding site residues . In the solid state, 6-thiocarboxamido-UMP co-crystallized with human UMPS (orotidine-5′-monophosphate decarboxylase domain) at 1.15 Å resolution (PDB 6ZX3) demonstrates that the thioamide group in the nucleotide context engages the active site through specific hydrogen bonds from the –NH₂ group, with the C=S group positioned for potential metal or water-mediated interactions . While quantitative tautomer ratio data for the free base is not reported, the structural biology evidence confirms that the thioamide group is compatible with high-resolution crystallographic analysis, enabling detailed mechanistic studies.

Tautomerism Molecular recognition Structural biology

Defined Research and Industrial Application Scenarios for 7H-purine-6-carbothioamide (CAS 40769-67-3)


Development of Non-Nucleoside Purine Nucleoside Phosphorylase (PNP) Probes for T-Cell Immunology Research

Based on the confirmed PNP IC₅₀ of 1,330 nM , this compound is a viable starting point for structure-activity relationship (SAR) campaigns aimed at developing non-nucleoside PNP inhibitors. Unlike nucleoside-based PNP inhibitors that are susceptible to glycosidic bond cleavage by nucleosidases, the thioamide scaffold is metabolically stable at the C–N bond. Researchers investigating T-cell-selective immunosuppression or purine metabolism disorders should consider this compound as a scaffold for fragment-based screening or as a reference ligand in competition binding assays. The moderate affinity (low-micromolar range) provides a suitable baseline for optimization via substitution at C2, N9, or the thioamide nitrogen .

Synthesis of 6-Thiocarboxamido Purine Nucleosides and Nucleotides for Antiviral Drug Discovery

The synthetic route from 6-cyanopurine via ammonium hydrosulfide treatment provides a direct entry to the thioamide functional group that can be incorporated into nucleoside synthesis workflows. 9-β-D-arabinofuranosylpurine-6-thiocarboxamide (CAS 76265-60-6) has been synthesized and evaluated for biological activity , demonstrating that the thioamide group is compatible with glycosylation chemistry. Antiviral drug discovery programs targeting nucleoside analog libraries should include the thioamide variant alongside the carboxamide series (e.g., 2,9-disubstituted purine-6-carboxamides with anticancer IC₅₀ values of 4.35–22.1 μM against A549 cells ) to systematically probe the effect of oxygen-to-sulfur substitution on antiviral potency, selectivity, and metabolic stability.

Metal-Chelating Purine Scaffold for Bioinorganic Chemistry and Metallodrug Design

The neutral thiocarbonyl sulfur donor atom enables metal complexation under physiologic pH conditions without the pH-dependent coordination behavior of thiol-based purines . Investigators designing platinum(II), gold(I), or ruthenium(II) purine conjugates for anticancer applications should evaluate the thioamide as a ligand, as it provides a distinct coordination geometry and electronic profile compared to thiolate-based 6-MP complexes. The crystallographic precedent of 6-thiocarboxamido-UMP bound to human UMPS at 1.15 Å resolution (PDB 6ZX3 ) confirms that the thioamide purine scaffold is compatible with high-resolution structural analysis of enzyme-ligand interactions, facilitating structure-guided optimization of metallodrug candidates.

Physicochemical Reference Standard for Purine Analog Library Characterization

With defined computed properties—XLogP3 = 0.1, TPSA = 113 Ų, MW = 179.21 g/mol —7H-purine-6-carbothioamide serves as a useful reference point for calibrating computational models (e.g., logP prediction, solubility algorithms) within purine-focused chemical space. Its intermediate lipophilicity between the more hydrophilic purine-6-carboxamide (XLogP3 ≈ −0.5) and the more hydrophobic 6-mercaptopurine (XLogP3 ≈ 0.3) makes it a valuable anchor compound for assessing the predictive accuracy of in silico ADME models across the 6-substituted purine series. Analytical chemistry groups performing HPLC method development can use this compound as a retention time marker representing the mid-polarity region of purine analog libraries.

Quote Request

Request a Quote for 7H-purine-6-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.